Benzo[d]isoxazole-5-sulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-benzoxazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-13(10,11)6-1-2-7-5(3-6)4-9-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTYKHCJXKHHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569306 | |
| Record name | 1,2-Benzoxazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16331-62-7 | |
| Record name | 1,2-Benzoxazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-benzoxazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Significance of the Benzisoxazole Scaffold in Chemical Sciences
The benzisoxazole ring system, also known as 1,2-benzisoxazole (B1199462), is a privileged scaffold in medicinal chemistry. nih.govresearchgate.netrsc.org This aromatic heterocyclic compound, consisting of a benzene (B151609) ring fused to an isoxazole (B147169) ring, serves as a fundamental backbone for numerous biologically active compounds. nih.govwikipedia.org The stability conferred by its aromaticity, coupled with its capacity for versatile binding to biological targets, makes it a frequent feature in successful drug candidates. nih.govresearchgate.net
Derivatives of benzisoxazole have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netresearchgate.net The therapeutic importance of this scaffold is underscored by the existence of several FDA-approved drugs containing the benzisoxazole moiety, such as the antipsychotics risperidone (B510) and paliperidone, and the anticonvulsant zonisamide. researchgate.netwikipedia.org The ability of the benzisoxazole structure to be readily functionalized allows chemists to fine-tune the pharmacological profiles of derivative compounds, making it a cornerstone in the development of new therapeutic agents. nih.govresearchgate.netmdpi.com
Sulfonyl Chlorides As Key Synthetic Intermediates in Organic Synthesis
Sulfonyl chlorides are highly reactive and versatile functional groups that serve as crucial intermediates in organic synthesis. organic-chemistry.orgacs.org Their utility stems from the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. This reactivity allows for the facile introduction of the sulfonyl moiety into a wide range of molecules, leading to the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. organic-chemistry.org
The synthesis of sulfonyl chlorides is a fundamental process in organic and medicinal chemistry. acs.org Traditional methods often involve harsh reagents, but more modern and environmentally friendly approaches are continuously being developed. organic-chemistry.org Once formed, these intermediates are indispensable for constructing complex molecules with desired biological activities. organic-chemistry.orgnih.gov For instance, the reaction of a sulfonyl chloride with an amine to form a sulfonamide is a cornerstone of medicinal chemistry, as the resulting sulfonamide group is a key pharmacophore in many drugs. acs.orgnih.gov Furthermore, sulfonyl chlorides can be used as protecting groups for amines or as activating agents for unreactive positions in a molecule. acs.org Their role as precursors to a diverse array of functional groups solidifies their importance as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. organic-chemistry.org
Current Research Landscape and Future Directions for Benzo D Isoxazole 5 Sulfonyl Chloride
Synthesis of the Benzo[d]isoxazole Core
The construction of the central benzo[d]isoxazole ring system is a critical prerequisite. Chemists have developed several strategies to form this fused heterocyclic structure, which can be broadly categorized into cyclization reactions and approaches that utilize nitrile oxide intermediates.
Cyclization Reactions for Benzo[d]isoxazole Ring Formation
Cyclization reactions are a cornerstone of heterocyclic synthesis, involving the formation of the ring from a linear or macrocyclic precursor.
A versatile and efficient method for the synthesis of 3-substituted benzo[d]isoxazoles involves the intramolecular cyclization of o-hydroxyaryl ketoximes. clockss.org In a notable development, a tunable cyclization process was established using a bis(trichloromethyl) carbonate (BTC) and triphenylphosphine (B44618) oxide (TPPO) system. The selectivity of the reaction is controlled by the presence or absence of a base. clockss.org
When an o-hydroxyaryl ketoxime is treated with the BTC/TPPO system in the presence of a base such as triethylamine (B128534) (Et₃N), it undergoes an intramolecular nucleophilic substitution to yield the corresponding 3-substituted benzo[d]isoxazole. clockss.org This base-mediated pathway provides a direct route to the benzo[d]isoxazole core under mild conditions, tolerating a variety of functional groups. clockss.org Conversely, in the absence of a base, the same starting materials undergo a Beckmann rearrangement to form isomeric benzoxazoles. clockss.org
Table 1: Base-Mediated Synthesis of Benzo[d]isoxazoles from o-Hydroxyaryl Ketoximes
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| o-hydroxyaryl ketoxime | BTC, TPPO, Et₃N | 3-substituted benzo[d]isoxazole | High | clockss.org |
| o-hydroxyaryl ethyl ketoxime | BTC, TPPO, Et₃N | 3-ethylbenzo[d]isoxazole | 88% | clockss.org |
Data sourced from research on tunable cyclization reactions. clockss.org
The benzo[d]isoxazole ring system can be constructed from cyclohexane (B81311) precursors. One documented method involves the reaction of 2-arylidene-5,5-dimethylcyclohexane-1,3-dione with hydroxylamine (B1172632) hydrochloride. mdpi.com This reaction, conducted in glacial acetic acid, results in the cyclocondensation to form a 6,6-dimethyl-3-(substituted phenyl)-3,3a,6,7-tetrahydro-5H-2,1-benzisoxazol-4-one. mdpi.com Subsequent aromatization of this tetrahydro-benzisoxazole derivative, for instance with an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), can yield the fully aromatic fused benzo[d]isoxazole system. mdpi.com
A classical and reliable method for forming the isoxazole (B147169) ring is the condensation of a 1,3-dicarbonyl compound with hydroxylamine. youtube.comcore.ac.uk This strategy is directly applicable to the synthesis of the benzo[d]isoxazole core when a cyclic 1,3-dicarbonyl, such as cyclohexane-1,3-dione, is used.
The reaction proceeds via the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular nucleophilic attack from the oxime's hydroxyl group onto the second carbonyl. youtube.com A final dehydration step yields the aromatic fused isoxazole ring. youtube.com For example, the reaction of 5,5-dimethylcyclohexane-1,3-dione (B117516) with hydroxylamine hydrochloride in the presence of glacial acetic acid yields a tetrahydro-2,1-benzisoxazol-4-one derivative. mdpi.com
Table 2: Synthesis of Benzo[d]isoxazole Precursors from Cyclic 1,3-Diketones
| Diketone Substrate | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 5,5-dimethylcyclohexane-1,3-dione | Hydroxylamine hydrochloride | Glacial Acetic Acid | 6,6-dimethyl-3-phenyl-3,3a,6,7-tetrahydro-5H-2,1-benzisoxazol-4-one | mdpi.com |
Approaches Utilizing Nitrile Oxides
Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive intermediates that serve as versatile 1,3-dipoles in the synthesis of isoxazoles. chem-station.com They are typically generated in situ from precursors like aldoximes or nitro compounds. core.ac.uk
The most prominent reaction involving nitrile oxides is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. rsc.org This reaction involves the combination of a 1,3-dipole (the nitrile oxide) with a dipolarophile (such as an alkyne or alkene) to form a five-membered heterocyclic ring. rsc.org
For the synthesis of benzo[d]isoxazole systems, this can be achieved through intermolecular or intramolecular pathways. An intermolecular reaction can occur between a nitrile oxide and a cyclic dipolarophile. For instance, the cyclocondensation of nitrile oxides with cyclic 1,3-diketones can produce polycyclic isoxazoles that are precursors to the benzo[d]isoxazole core. mdpi.com
Intramolecular nitrile oxide cycloaddition (INOC) offers a powerful strategy for constructing fused ring systems. mdpi.comnih.gov In this approach, a molecule containing both a nitrile oxide precursor (like an aldoxime) and a dipolarophile (like an alkyne) is designed. Upon in situ generation of the nitrile oxide, it rapidly undergoes an intramolecular cycloaddition with the tethered dipolarophile to form a fused bicyclic or polycyclic system containing the isoxazole ring. mdpi.com This method was successfully used to create a novel tetracyclic system incorporating a benzimidazole (B57391) fused to a pyrrolo[3,4-c]isoxazole moiety, demonstrating the power of INOC in complex molecule synthesis. mdpi.com
Strategies for Functionalization of the Benzo[d]isoxazole Ring System
The benzo[d]isoxazole ring, also known as 1,2-benzisoxazole (B1199462) or indoxazine, is an aromatic heterocyclic compound. wikipedia.org Its stable structure is amenable to various functionalization reactions, which are essential for creating diverse derivatives. wikipedia.org The functionalization of this ring system is a key step in the synthesis of many pharmaceutical agents, including certain antipsychotics and anticonvulsants. wikipedia.orgnih.gov
One common strategy for functionalizing the benzo[d]isoxazole ring is through C-H activation. For instance, a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes can form 1,2-benzisoxazoles. researchgate.netrsc.org This method allows for the construction of both C-C and C=N bonds. researchgate.netrsc.org Additionally, various functional groups such as bromo, chloro, fluoro, ether, and thioether have been successfully tolerated in transformations involving the benzo[d]isoxazole ring system. researchgate.net
The synthesis of the benzo[d]isoxazole ring itself can be achieved from readily available starting materials like salicylaldehyde (B1680747) through a base-catalyzed reaction with hydroxylamine-O-sulfonic acid at room temperature. wikipedia.org Furthermore, N-phenoxy amides with oxidizing directing groups are versatile substrates for C-H functionalization reactions catalyzed by metals like Rh(III), Pd(II), Ir(III), Co(III), or Ru(II), leading to a variety of oxygen-containing heterocyclic compounds. researchgate.net
Introduction of the Sulfonyl Chloride Moiety
The introduction of the sulfonyl chloride group onto the benzo[d]isoxazole core is a pivotal step in the synthesis of this compound. This functional group is highly reactive towards nucleophiles, making it an excellent precursor for a wide range of derivatives. Several methods are employed for this transformation, each with its own advantages and limitations.
Sulfonation of Benzo[d]isoxazole Precursors
Direct sulfonation of benzo[d]isoxazole precursors is a common method for introducing the sulfonyl group. This typically involves reacting the benzo[d]isoxazole with a sulfonating agent like chlorosulfonic acid under controlled conditions. google.com The position of sulfonation (e.g., at the 5-position) is influenced by the reaction conditions and the existing substituents on the benzo[d]isoxazole ring. google.com The resulting sulfonic acid can then be converted to the desired sulfonyl chloride. researchgate.net
General sulfonation procedures and the mechanistic aspects of aromatic sulfonation are well-documented in the literature. google.com These methods can often be applied to various aromatic compounds, including benzo[d]isoxazole derivatives. google.com
Oxidative Chlorination of Thiol Derivatives to Sulfonyl Chlorides
An alternative and widely used approach is the oxidative chlorination of thiol derivatives. This method offers a direct conversion of thiols or disulfides into sulfonyl chlorides. researchgate.netthieme-connect.com Various reagent systems have been developed to achieve this transformation efficiently under mild conditions. thieme-connect.comorganic-chemistry.org
One notable method utilizes hydrogen peroxide in the presence of zirconium tetrachloride for the direct oxidative conversion of thiols and disulfides to their corresponding sulfonyl chlorides. researchgate.netthieme-connect.com This method is praised for its excellent yields, short reaction times, and mild conditions. researchgate.netthieme-connect.com Another effective system combines hydrogen peroxide with thionyl chloride for the same purpose. acs.org The use of N-chlorosuccinimide (NCS) in combination with dilute hydrochloric acid also provides a smooth oxidation of various thiol derivatives to sulfonyl chlorides in good yields. organic-chemistry.orgresearchgate.net
The general applicability of these methods is demonstrated by their successful use with a variety of thiols, including both aromatic and aliphatic ones. acs.org
Table 1: Reagents for Oxidative Chlorination of Thiols to Sulfonyl Chlorides
| Reagent System | Key Advantages | Reference |
| H₂O₂ / ZrCl₄ | Excellent yields, short reaction times, mild conditions. researchgate.netthieme-connect.com | researchgate.netthieme-connect.com |
| H₂O₂ / SOCl₂ | Highly reactive, excellent yields, very short reaction times. organic-chemistry.orgacs.org | organic-chemistry.orgacs.org |
| N-Chlorosuccinimide (NCS) / HCl | Smooth oxidation, good yields. organic-chemistry.orgresearchgate.net | organic-chemistry.orgresearchgate.net |
| Nitrate salt / Chlorotrimethylsilane | Mild and efficient, high yields. organic-chemistry.org | organic-chemistry.org |
Conversion from Sulfonic Acids and Salts
Existing sulfonic acids or their salts can be readily converted into sulfonyl chlorides. This is a crucial step when direct sulfonation is the initial method of choice. A common method involves treating the sulfonic acid with a chlorinating agent like phosphorus oxychloride. researchgate.netgoogle.com
More recent and milder methods have also been developed. For example, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been introduced as a valuable chlorinating agent for converting sulfonic acids to sulfonyl chlorides under solvent-free conditions at room temperature. lookchem.com Another approach involves a one-pot, two-step protocol where the sulfonyl chloride is formed using trichloroacetonitrile (B146778) or cyanuric chloride, followed by a halogen exchange. rsc.org
Direct Sulfonylation Methods
Direct sulfonylation methods aim to introduce the sulfonyl group in a single step. While less common for the specific synthesis of this compound, general methods for direct sulfonylation exist. These often involve the use of sulfonylating agents that can react directly with the aromatic ring. For instance, visible light-mediated photoredox catalysis has been used for the sulfonylation of aniline (B41778) derivatives with sulfinate salts. rsc.org
Synthesis of this compound Derivatives
Once this compound is obtained, it serves as a versatile intermediate for the synthesis of a wide array of derivatives. The highly reactive sulfonyl chloride group readily reacts with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonates, respectively.
The synthesis of these derivatives is a cornerstone of many drug discovery programs. For example, reacting this compound with different amines leads to a diverse library of sulfonamide compounds. nih.gov These derivatives can then be screened for various biological activities. For instance, a series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives were synthesized and evaluated as potential hypoxia-inducible factor (HIF)-1α inhibitors. nih.gov
The general procedure for synthesizing these derivatives involves the reaction of this compound with the desired nucleophile, often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction conditions can be tailored to optimize the yield and purity of the final product.
Formation of Sulfonamides from Amines and this compound
The synthesis of sulfonamides from this compound is a cornerstone reaction for generating a diverse library of derivatives. This transformation is fundamentally a nucleophilic substitution reaction. The process involves the reaction of a primary or secondary amine with the sulfonyl chloride. nih.govcbijournal.com The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group. This leads to the displacement of the chloride ion, which is a good leaving group, and the formation of a new sulfur-nitrogen (S-N) bond, resulting in the corresponding sulfonamide. researchgate.net
The general reaction is widely applicable and can be performed with a variety of aliphatic and aromatic amines. cbijournal.com The reactivity of the amine is a key factor; primary amines are generally highly reactive, while secondary amines can exhibit lower reactivity. cbijournal.com Even weakly nucleophilic amines, such as aniline derivatives, can be successfully used to form the desired sulfonamide product. nih.gov This method is crucial for creating building blocks used in the development of biologically active compounds. nih.gov The resulting benzo[d]isoxazole sulfonamides are of significant interest in medicinal chemistry and materials science. nih.govprinceton.edu
Reaction Conditions and Catalysis in Sulfonamide Formation
The successful formation of sulfonamides from this compound and amines is highly dependent on the chosen reaction conditions. These conditions are optimized to ensure high yields and purity of the final product by facilitating the nucleophilic attack and neutralizing the acidic byproduct.
Reaction Conditions: The reaction is almost invariably carried out in the presence of a base. The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A wide variety of organic and inorganic bases have been employed for this purpose. Pyridine (B92270) is a frequently used base, sometimes serving as both the base and the solvent. cbijournal.com Other common bases include triethylamine (Et3N), diisopropylethylamine (DIPEA), potassium carbonate (K2CO3), and sodium bicarbonate (NaHCO3). theses.cz
The choice of solvent is also critical. Aprotic solvents are generally preferred to prevent the hydrolysis of the highly reactive sulfonyl chloride. Commonly used solvents include dichloromethane (B109758) (DCM), chloroform (B151607) (CHCl3), tetrahydrofuran (B95107) (THF), 1,4-dioxane, and acetone. theses.cz
Temperature control is another important parameter. Reactions are often initiated at a low temperature, such as 0 °C, to manage the exothermic nature of the reaction, and then allowed to warm to room temperature or heated to reflux to ensure completion. cbijournal.com
Catalysis: While the reaction often proceeds efficiently with just a base, certain catalysts can be employed to accelerate the sulfonylation, particularly when using less reactive or sterically hindered amines. 4-Dimethylaminopyridine (DMAP) is known to be an effective catalyst for accelerating sulfonamide formation with weakly nucleophilic substrates. theses.cz In some advanced protocols, copper catalysts have been used for sulfonamide synthesis, although these are typically for different coupling strategies than the direct reaction of a sulfonyl chloride. theses.cz
The table below summarizes typical conditions for the formation of sulfonamides from sulfonyl chlorides and amines.
| Parameter | Examples | Purpose/Rationale |
| Base | Pyridine, Triethylamine (Et3N), DIPEA, K₂CO₃, NaHCO₃ cbijournal.comtheses.cz | Neutralizes HCl byproduct, preventing protonation of the amine. |
| Solvent | Dichloromethane (DCM), THF, Chloroform, 1,4-Dioxane, DMF theses.cz | Provides a medium for the reaction; aprotic solvents prevent hydrolysis of the sulfonyl chloride. |
| Catalyst | 4-Dimethylaminopyridine (DMAP) theses.cz | Accelerates the reaction, especially with weakly nucleophilic amines. |
| Temperature | 0 °C to room temperature or reflux cbijournal.com | Controls reaction rate and manages exothermicity. |
Derivatization of the Sulfonyl Chloride Group for Diverse Functionalities
The sulfonyl chloride group of this compound is a highly reactive and versatile functional group, serving as a key intermediate for the synthesis of a wide array of derivatives beyond sulfonamides. acs.org Its reactivity stems from the electrophilic nature of the sulfur atom, making it susceptible to attack by various nucleophiles.
One of the most common derivatizations, aside from reaction with amines, is the reaction with alcohols or phenols to form sulfonate esters. This reaction proceeds via a similar nucleophilic substitution mechanism, where the oxygen of the alcohol attacks the sulfonyl sulfur, leading to the formation of a sulfur-oxygen (S-O) bond.
Furthermore, the sulfonyl chloride can react with other nucleophiles like thiols to produce thioesters. It also serves as a crucial precursor in the synthesis of other important sulfur-containing functional groups, including sulfonyl fluorides, sulfones, and sulfinic acids. acs.org For example, the synthesis of zonisamide, an antiepileptic compound, involves the conversion of a benzo[d]isoxazole methanesulfonyl chloride intermediate into the final sulfonamide by reaction with ammonia (B1221849).
This versatility allows for the introduction of the benzo[d]isoxazole moiety into a broad range of molecular scaffolds, enabling the fine-tuning of chemical and physical properties for applications in drug discovery and materials science. acs.org The ability to easily convert the sulfonyl chloride into various other functionalities underscores its importance as a synthetic building block.
The table below outlines the derivatization of the sulfonyl chloride group with different nucleophiles.
| Nucleophile | Reagent Type | Resulting Functional Group | Product Class |
| R-NH₂ / R₂-NH | Primary/Secondary Amine | -SO₂-NHR / -SO₂-NR₂ | Sulfonamide nih.gov |
| R-OH | Alcohol / Phenol | -SO₂-OR | Sulfonate Ester |
| R-SH | Thiol | -SO₂-SR | Thioester |
| H₂O | Water | -SO₃H | Sulfonic Acid |
Reactions Involving the Sulfonyl Chloride Group
The sulfonyl chloride functional group is the primary site of reactivity in this compound, acting as a potent electrophile. This reactivity is central to its application as a building block in the synthesis of a wide array of derivatives. The principal reactions of this group are nucleophilic substitutions, leading to the formation of sulfonamides and sulfonic esters.
Nucleophilic Substitution Reactions
The electron-deficient sulfur atom of the sulfonyl chloride group is highly susceptible to attack by nucleophiles. This fundamental reactivity allows for the facile synthesis of a variety of sulfonamide derivatives through reactions with primary and secondary amines. These reactions typically proceed under mild conditions, often in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The general transformation involves the displacement of the chloride ion by the amine nucleophile.
The reaction is versatile, accommodating a wide range of amines to produce a diverse library of sulfonamides. The choice of solvent is typically an aprotic one, such as dichloromethane (DCM) or tetrahydrofuran (THF), to avoid hydrolysis of the sulfonyl chloride. While specific yields for reactions with this compound are not extensively tabulated in publicly available literature, the synthesis of sulfonamides from sulfonyl chlorides is a well-established and generally high-yielding process. For instance, the reaction of a related compound, benzo[d]isoxazol-3-yl-methanesulfonyl chloride, with ammonia is a key step in the synthesis of the anticonvulsant drug Zonisamide. google.com
Table 1: Representative Nucleophilic Substitution Reactions of Sulfonyl Chlorides
| Nucleophile | Product Type | General Reaction Conditions |
|---|---|---|
| Primary Amines (R-NH₂) | N-Substituted Sulfonamides | Aprotic solvent (e.g., DCM, THF), Base (e.g., triethylamine) |
| Secondary Amines (R₂NH) | N,N-Disubstituted Sulfonamides | Aprotic solvent (e.g., DCM, THF), Base (e.g., triethylamine) |
Formation of Sulfonic Esters
In a similar vein to sulfonamide formation, this compound reacts with alcohols to yield sulfonic esters, also known as sulfonates. This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the sulfonyl sulfur, again with the displacement of the chloride ion. These reactions are also typically carried out in the presence of a base to scavenge the HCl produced.
The reactivity of the alcohol (primary, secondary, or tertiary) can influence the reaction conditions required. Phenols can also be used as nucleophiles to form aryl sulfonates. Sulfonate esters are generally more stable than their sulfonyl chloride precursors and can serve as valuable intermediates in further synthetic transformations. google.com
Reactions Involving the Benzo[d]isoxazole Ring System
The benzo[d]isoxazole ring system, while being aromatic and thus relatively stable, can also participate in a range of chemical transformations. These include electrophilic substitution on the benzene (B151609) ring, reactions at the isoxazole heterocycle, and pathways involving ring-opening and rearrangement.
Electrophilic Aromatic Substitution on the Benzene Moiety
The benzene ring of the benzo[d]isoxazole scaffold can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. The position of substitution is directed by the combined electronic effects of the fused isoxazole ring and the sulfonyl chloride group at the 5-position. The isoxazole ring is generally considered to be a deactivating group, while the sulfonyl chloride group is a strong deactivating and meta-directing group.
Specific studies on the electrophilic substitution of this compound are not widely reported. However, based on general principles of electrophilic aromatic substitution, it is anticipated that incoming electrophiles would preferentially substitute at the positions meta to the sulfonyl chloride group, namely the 4- and 6-positions. The regioselectivity would also be influenced by the directing effects of the fused isoxazole ring. For example, the nitration of benzo[b]thiophen-2-carboxylic acid, a related fused heterocyclic system, results in a mixture of substitution products on the benzene ring. nih.gov
Reactions at the Isoxazole Heterocycle
The isoxazole ring itself can be subject to chemical modification, although these reactions are less common than those involving the sulfonyl chloride group. The reactivity of the isoxazole ring is often dependent on the substituents present. Direct functionalization of the isoxazole ring can be challenging due to its relative stability under many conditions. nih.gov However, certain transformations are possible. For instance, some isoxazole derivatives can undergo cycloaddition reactions. nanobioletters.com Additionally, the protons on the isoxazole ring can potentially be abstracted under strongly basic conditions, allowing for subsequent reactions with electrophiles, although this can be complicated by the instability of the ring under such conditions. beilstein-journals.org
Ring-Opening and Rearrangement Pathways
The N-O bond in the isoxazole ring is susceptible to cleavage under various conditions, leading to ring-opening and rearrangement reactions. These transformations can be initiated by bases, reducing agents, or photochemically.
Table 2: Potential Transformation Pathways of the Benzo[d]isoxazole Ring
| Reaction Type | Reagents/Conditions | Potential Products |
|---|---|---|
| Electrophilic Aromatic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄), Halogenating agents (e.g., Br₂/FeBr₃) | Substituted Benzo[d]isoxazole derivatives |
| Reductive Ring-Opening | Catalytic Hydrogenation (e.g., Pd/C, H₂) | β-Enaminone derivatives |
| Base-Promoted Rearrangement | Strong bases | Rearranged heterocyclic systems |
Mechanistic Investigations of Key Transformations of this compound Remain an Area for Future Research
Currently, detailed mechanistic investigations, including comprehensive kinetic studies, computational modeling, and spectroscopic analysis of intermediates for the key transformations of this compound, are not extensively available in publicly accessible scientific literature. While the compound is utilized in chemical synthesis, the focus of existing research has been on its application as a building block for bioactive molecules rather than on the fundamental elucidation of its reaction mechanisms.
The primary transformation of this compound is its reaction with nucleophiles to form sulfonamide and sulfonate ester derivatives. This reactivity is characteristic of sulfonyl chlorides in general. However, specific mechanistic data for this particular heterocyclic sulfonyl chloride, which would provide a deeper understanding of its reactivity and the influence of the benzo[d]isoxazole moiety, is not documented in the available resources.
Future research in this area would be valuable for optimizing reaction conditions, predicting reactivity with novel nucleophiles, and understanding the formation of potential byproducts. Such studies could involve:
Kinetic Analysis: Determining the rate laws for its reactions with various nucleophiles to elucidate the reaction order and the roles of reactants and catalysts.
Computational Studies (e.g., DFT): Calculating the energy profiles of reaction pathways, visualizing transition states, and understanding the electronic effects of the benzo[d]isoxazole ring system on the reactivity of the sulfonyl chloride group.
Spectroscopic Interrogation: Utilizing techniques such as in-situ IR or NMR spectroscopy to detect and characterize any transient intermediates that may form during the course of its reactions.
Without dedicated research in these areas, a detailed discussion of the mechanistic investigations of this compound's transformations cannot be provided at this time.
Applications of Benzo D Isoxazole 5 Sulfonyl Chloride in Medicinal Chemistry
Design and Synthesis of Biologically Active Benzo[d]isoxazole Derivatives
The primary utility of Benzo[d]isoxazole-5-sulfonyl chloride in medicinal chemistry is as a reactive intermediate for the synthesis of various biologically active molecules. The sulfonyl chloride group readily reacts with nucleophiles like amines and alcohols to form stable sulfonamide and sulfonate linkages, respectively. This reactivity is fundamental to its application in creating new chemical entities for drug discovery programs.
The general synthesis process often involves the reaction of a benzo[d]isoxazole core with chlorosulfonic acid to produce the sulfonyl chloride. This intermediate is then coupled with various amines or other nucleophilic fragments to generate a library of derivatives. nih.govnih.gov For instance, the synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives involves reacting the corresponding amine with a suitable sulfonyl chloride in the presence of a base like pyridine (B92270). nih.gov This straightforward coupling chemistry allows for the systematic modification of the molecule to explore structure-activity relationships.
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR studies typically involve modifying the substituent attached to the sulfonamide nitrogen.
In a study focused on developing Bromodomain-containing protein 4 (BRD4) inhibitors, a series of 26 compounds were synthesized by modifying the 3-ethyl-benzo[d]isoxazole core with various sulfonamides. nih.gov The study revealed key SAR insights:
Aromatic Substituents : The nature and position of substituents on an aromatic ring attached to the sulfonamide group significantly influenced the binding activity to the BRD4 protein.
Halogenation : The introduction of halogen atoms, such as chlorine or bromine, at specific positions on the aromatic ring often resulted in potent binding activity. nih.gov
Methoxy (B1213986) Groups : The presence and position of methoxy groups also played a critical role in the molecule's ability to bind to the target. nih.gov
| Compound ID | Modifications to Benzo[d]isoxazole-5-sulfonamide Core | BRD4(1) Binding Activity (ΔTm °C) | Antiproliferative Activity (MV4-11 cells IC50 µM) |
| 11h | N-(2,3-dichlorophenyl) sulfonamide | 8.2 | 0.78 |
| 11r | N-(2,5-dichlorophenyl) sulfonamide | 7.9 | 0.87 |
| 11f | N-(2-chlorophenyl) sulfonamide | 7.2 | 1.05 |
| 11j | N-(3-chlorophenyl) sulfonamide | 7.4 | 1.15 |
Data sourced from a study on BRD4 inhibitors, illustrating how substitutions on the sulfonamide moiety affect biological activity. nih.gov
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. The benzo[d]isoxazole ring system is considered an important pharmacophoric feature that can be a starting point for developing promising therapeutic candidates. nih.gov
For inhibitors targeting proteins like BRD4, the pharmacophore typically consists of:
A recognition domain that interacts with specific amino acids in the target's binding pocket. The benzo[d]isoxazole core often serves this purpose.
A linker, which in this case is the sulfonyl group (-SO₂-).
A variable substituent group, which can be modified to fine-tune potency, selectivity, and pharmacokinetic properties. nih.gov
Molecular modifications based on the pharmacophore model guide the synthesis of new analogs. For example, crystal structures of compounds like 11h and 11r complexed with the BRD4 bromodomain have been used to characterize the specific binding patterns, further refining the pharmacophore model for this target. nih.gov The weak nitrogen-oxygen bond within the isoxazole (B147169) ring is a key chemical feature that can be exploited in designing molecules with specific reactivity or metabolic profiles. nih.gov
Therapeutic Areas and Biological Targets
Derivatives synthesized from this compound have been investigated for a range of therapeutic applications, with a primary focus on oncology. nih.govnih.gov The structural versatility of the benzo[d]isoxazole scaffold allows it to be adapted to interact with numerous biological targets involved in disease progression.
The development of anticancer agents is a major application for benzo[d]isoxazole derivatives. These compounds have been shown to inhibit cancer cell growth through various mechanisms. nih.gov
One notable area of research involves their role as inhibitors of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor crucial for tumor survival and growth in low-oxygen (hypoxic) environments. nih.gov By inhibiting HIF-1α, these compounds can disrupt tumor angiogenesis and metabolism. A study of benzo[d]isoxazole analogs identified compounds with potent inhibitory activity against HIF-1α transcription, with some derivatives showing IC₅₀ values as low as 24 nM. nih.gov These potent compounds demonstrated the ability to decrease the expression of downstream targets like VEGF and PDK1 in a concentration-dependent manner, highlighting their potential as antitumor agents. nih.gov
| Compound Class | Target | Key Findings | Reference |
| Benzo[d]isoxazole derivatives | HIF-1α | Potent inhibition of HIF-1α transcription with IC₅₀ values down to 24 nM. | nih.gov |
| N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamides | BRD4 | Remarkable anti-proliferative activity against MV4-11 leukemia cells. | nih.gov |
| Sulfonamide derivatives | HDACs | Identification of novel HDAC inhibitors with antiproliferative effects. | nih.gov |
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy for cancer therapy, as it can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.govrsc.org
The sulfonamide group, readily formed from sulfonyl chlorides, is a key feature in several classes of HDAC inhibitors. nih.gov Research has demonstrated that novel sulfonamide derivatives can act as effective HDAC inhibitors. nih.gov Isoxazole-based compounds have also been specifically designed and synthesized as HDAC inhibitors, showing that this heterocyclic core can be incorporated into structures that bind to the active site of these enzymes. drugbank.comnih.gov The general structure of these inhibitors often features a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme; the benzo[d]isoxazole sulfonamide scaffold can be effectively utilized within this framework.
Bromodomain and Extra-Terminal domain (BET) proteins, such as BRD4, are epigenetic readers that recognize acetylated histones and are key regulators of oncogene transcription. nih.gov Inhibiting these proteins has become a major focus in cancer drug discovery. This compound is a valuable precursor for creating potent bromodomain ligands.
A study detailed the design and synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as specific inhibitors of BRD4. nih.gov The most potent compounds from this series, 11h and 11r , exhibited significant anti-proliferative activity against the MV4-11 acute myeloid leukemia cell line, with IC₅₀ values of 0.78 and 0.87 μM, respectively. nih.gov X-ray crystallography confirmed that these molecules bind effectively within the BRD4 active site, validating the benzo[d]isoxazole sulfonamide scaffold as a viable pharmacophore for targeting this important class of epigenetic proteins. nih.gov
Antimicrobial and Antibacterial Compounds
The isoxazole ring, a core component of the title compound, is a well-established pharmacophore in the development of antimicrobial agents. researchgate.netnih.gov Derivatives incorporating this moiety have shown a broad spectrum of activity against various microorganisms. researchgate.net The combination of the isoxazole scaffold with a sulfonamide group, derived from this compound, has been a strategic approach in synthesizing new potential antibacterial drugs. nih.govbioorganica.com.ua
Research into isoxazole-containing sulfonamides has demonstrated their potential against both Gram-positive and Gram-negative bacteria. bioorganica.com.ua For instance, certain novel benzisoxazole derivatives have shown good antibacterial activity against Salmonella typhimurium, while others were effective against Staphylococcus aureus. nih.gov One study highlighted a derivative that was highly active against S. aureus at a concentration of 1 μg/mL. nih.gov Similarly, the synthesis of oxoazetidine-benzene sulfonamide derivatives, which combine the sulfonamide skeleton with a beta-lactam ring, has yielded compounds with notable activity against Gram-negative bacteria. researchgate.net Further studies on N-acyl-α-amino acids bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety revealed that some derivatives inhibited the growth of Gram-positive strains like Enterococcus faecium, Staphylococcus aureus, and Bacillus subtilis. mdpi.com
Table 1: Antibacterial Activity of Selected Benzo[d]isoxazole and Related Sulfonamide Derivatives
| Compound/Derivative Class | Target Microorganism | Activity/Observation | Reference(s) |
|---|---|---|---|
| Benzisoxazole derivative | Staphylococcus aureus | High activity at 1 μg/mL | nih.gov |
| Benzisoxazole derivatives | Salmonella typhimurium | Good antibacterial activity | nih.gov |
| N-acyl-α-amino acid with sulfonylphenyl moiety | Enterococcus faecium E5 | Growth inhibition zone of 15 mm | mdpi.com |
| 1,3-oxazol-5(4H)-one with sulfonylphenyl moiety | Enterococcus faecium E5 | Growth inhibition zone of 10 mm | mdpi.com |
| 1,3-oxazol-5(4H)-one with sulfonylphenyl moiety | Staphylococcus aureus ATCC 6538 | Growth inhibition zone of 8 mm | mdpi.com |
| 1,3-oxazol-5(4H)-one with sulfonylphenyl moiety | Bacillus subtilis ATCC 6683 | Growth inhibition zone of 9 mm | mdpi.com |
| 1,3-oxazole with sulfonylphenyl moiety | Candida albicans 393 | Growth inhibition zone of 8 mm | mdpi.com |
| Isoxazole-containing sulfanilamides | Multidrug-resistant E. coli, A. baumannii, S. aureus | Promising antimicrobial agents | bioorganica.com.ua |
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the development of novel therapeutic agents. researchgate.netnih.gov The benzazole scaffold has been identified as a promising chemotype for designing new anti-TB drugs. nih.gov Sulfonamides, which can be synthesized from this compound, have shown potent activity against M. tuberculosis both in vitro and in vivo. nih.gov
Computational and in vitro studies have explored various sulfonamide derivatives as inhibitors of essential mycobacterial enzymes like dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR). nih.gov Specific research on isoxazole-appended dihydropyrazole-1-carboxamides, which share structural similarities with the antitubercular drug Isoniazid, has identified compounds with significant activity against M. tuberculosis. researchgate.net In one such study, compounds featuring both methoxyl and halogen substituents on a phenyl ring at the 5-position of the dihydropyrazole core emerged as potential leads. researchgate.net Other research has also highlighted the anti-tuberculosis activity of small molecules containing a benzoxazine (B1645224) core, which is structurally related to benzisoxazole. itu.edu.trmdpi.com One such compound, 2-(2-bromophenyl)-6-methyl-2,4-dihydro-1H-benzo[d] nih.govoxazine, was identified as a promising anti-tuberculosis agent. mdpi.com
Table 2: Anti-tubercular Activity of Selected Isoxazole/Benzoxazine Derivatives
| Compound/Derivative Class | Target | Activity/Observation | Reference(s) |
|---|---|---|---|
| Isoxazole appended dihydropyrazole-1-carboxamides | Mycobacterium tuberculosis H37Rv | Compounds 4n and 4o showed IC₅₀ values of 0.97 and 0.48 μg/mL, respectively. | researchgate.net |
| 2-(2-bromophenyl)-6-methyl-2,4-dihydro-1H-benzo[d] nih.govoxazine (3i) | Mycobacterium tuberculosis H37Rv | Identified as a potent anti-tuberculosis agent. | mdpi.com |
| Heterocyclic Sulfonamides | Dihydropteroate synthase (DHPS) and Dihydrofolate reductase (DHFR) | In silico screening identified potentially active molecules against M. tuberculosis. | nih.gov |
Enzyme Inhibition Studies
Derivatives of this compound, particularly sulfonamides, are prominent in enzyme inhibition studies due to their ability to act as transition-state analogs or allosteric modulators for various enzymes.
Sulfonamides are a cornerstone class of carbonic anhydrase inhibitors (CAIs). nih.govnih.gov These inhibitors target various isoforms of the zinc metalloenzyme carbonic anhydrase, which is involved in numerous physiological processes. nih.govnih.gov Derivatives synthesized from this compound are investigated for their potential to selectively inhibit specific CA isoforms, such as the cytosolic hCA I and II (targets for antiglaucoma agents) and the transmembrane, tumor-associated hCA IX and XII. nih.govnih.gov
Studies on a series of benzo[d]thiazole-5- and 6-sulfonamides, which are structural analogs of benzisoxazole sulfonamides, revealed potent, isoform-selective inhibitors. nih.gov For example, a 2-amino-benzothiazole-5-sulfonamide derivative bearing a bromine atom showed an inhibition constant (Kᵢ) of 0.8 nM against the brain-associated isoform hCA VII. nih.gov Another study on indolylchalcones incorporating a benzenesulfonamide-1,2,3-triazole moiety found several compounds that were significantly more potent than the standard drug Acetazolamide against the hCA I isoform, with Kᵢ values as low as 18.8 nM. nih.gov
Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Related Sulfonamide Derivatives
| Compound/Derivative Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference(s) |
|---|---|---|---|
| 2-Amino-benzothiazole-6-sulfonamide (Bromo derivative, 5 ) | hCA VII | 31.1 nM | nih.gov |
| 2-Amino-benzothiazole-5-sulfonamide (Bromo derivative, 6 ) | hCA VII | 0.8 nM | nih.gov |
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrid (6d ) | hCA I | 18.8 nM | nih.gov |
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrid (6q ) | hCA I | 38.3 nM | nih.gov |
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrid (6o ) | hCA XII | 10 nM | nih.gov |
Secreted phospholipase A2 (sPLA2) enzymes are implicated in various inflammatory diseases and cancer, making them attractive therapeutic targets. nih.govnih.gov Research has focused on developing inhibitors for these enzymes, and isoxazole-containing compounds have emerged as a promising class. nih.gov
A study involving the synthesis of new indole-containing isoxazole derivatives demonstrated significant sPLA2 inhibitory activity both in vitro and in vivo. nih.gov One of the synthesized compounds, 10o , was particularly effective and also showed antiproliferative activity against breast and prostate cancer cell lines. nih.gov Another research effort led to the discovery of AZD2716, a potent sPLA2 inhibitor with an isoxazole-like core, which demonstrated excellent preclinical properties and effectively inhibited sPLA₂ activity in atherosclerotic plaque homogenates from patients with coronary artery disease. nih.gov The R-enantiomer of a key intermediate was found to be the most active, inhibiting sPLA₂-IIa, -V, and -X with IC₅₀ values of 10, 40, and 400 nM, respectively. nih.gov
Protease inhibitors are a crucial class of therapeutic agents used in the treatment of viral infections, cancer, and inflammatory conditions. nih.govmdpi.com The sulfonamide functional group, readily introduced using reagents like this compound, is a key feature in many potent protease inhibitors. nih.govtum.de
Sulfonamide derivatives have been successfully developed as inhibitors for various proteases, including matrix metalloproteases (MMPs), tumor necrosis factor-alpha converting enzyme (TACE), and viral proteases like HIV-1 protease. nih.govtum.de For example, the clinically used HIV protease inhibitor Amprenavir contains a critical sulfonamide moiety. nih.gov Research into benzothiazolesulfonamides, close structural analogs of benzisoxazole sulfonamides, has led to potent HIV-1 protease inhibitors with improved antiviral activities. researchgate.net This highlights the potential of the benzo-fused heterocyclic sulfonamide scaffold in designing effective protease inhibitors. nih.govresearchgate.net
Neurological and Psychiatric Disorders
The benzo[d]isoxazole scaffold is a privileged structure found in several drugs targeting the central nervous system. nih.govresearchgate.net Notable examples include the atypical antipsychotic drugs Risperidone (B510) and Paliperidone, and the anticonvulsant Zonisamide, demonstrating the scaffold's versatility in treating neurological and psychiatric conditions. chim.itwikipedia.org
Derivatives of benzo[d]isoxazole have been synthesized and evaluated for a range of neuropharmacological activities. Research has shown that certain 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives possess marked anticonvulsant activity in animal models. nih.gov More recent studies have focused on designing novel benzo[d]isoxazole derivatives as selective blockers of voltage-gated sodium channels. nih.gov One such derivative, Z-6b , showed high protection against maximal electroshock (MES)-induced seizures with an ED₅₀ value of 20.5 mg/kg. nih.gov Patch-clamp experiments revealed that this compound selectively inhibited the NaV1.1 channel, which is strongly implicated in epilepsy. nih.gov Additionally, other benzisoxazole derivatives act as potent inhibitors of monoamine oxidases (MAOs), enzymes critical in the breakdown of neurotransmitters, making them potential targets for treating conditions like Parkinson's and Alzheimer's disease. researchgate.net Other research has explored dihydroisoxazole (B8533529) derivatives as positive allosteric modulators of AMPA receptors to enhance excitatory neurotransmission, which may improve cognitive deficits. nih.govbohrium.com
Table 4: Neuropharmacological Activity of Selected Benzo[d]isoxazole Derivatives
| Compound/Derivative | Target/Model | Activity/Observation | Reference(s) |
|---|---|---|---|
| 3-(sulfamoylmethyl)-1,2-benzisoxazole | Mouse model | Displayed marked anticonvulsant activity. | nih.gov |
| Risperidone, Paliperidone | Dopamine (B1211576) and Serotonin (B10506) Receptors | Clinically used antipsychotic drugs. | wikipedia.org |
| Zonisamide | Sodium/Calcium Channels | Clinically used anticonvulsant drug. | wikipedia.org |
| Derivative Z-6b | MES-induced seizures (mouse model) | Potent anticonvulsant with ED₅₀ of 20.5 mg/kg. | nih.gov |
| Derivative Z-6b | Voltage-gated sodium channels | Selective inhibitor of NaV1.1. | nih.gov |
| Benzisoxazole derivatives | Monoamine oxidases (MAOs) | Potent enzyme inhibitors for neurological conditions. | researchgate.net |
Anticonvulsant and Antiepileptic Agents (e.g., Zonisamide Precursor)
This compound is a crucial precursor in the synthesis of the established antiepileptic drug, Zonisamide. google.comgoogle.comwipo.int Zonisamide, chemically known as 1,2-benzisoxazole-3-methanesulfonamide, is a sulfonamide anticonvulsant utilized as an adjunctive therapy for partial-onset seizures in adults. nih.gov The synthesis of Zonisamide can involve the use of benzo[d]isoxazole-3-yl-methanesulfonic acid, which can be prepared from intermediates derivable from benzo[d]isoxazole structures. google.com
The anticonvulsant properties of the benzo[d]isoxazole scaffold extend beyond its role in Zonisamide. Research into novel benzo[d]isoxazole derivatives has revealed their potential as potent anticonvulsants. acs.orgnih.gov For instance, a series of new benzo[d]isoxazole derivatives have been designed and synthesized, demonstrating significant anticonvulsant activity. acs.orgnih.gov One of the most potent compounds from this series, Z-6b, exhibited high protection against maximal electroshock (MES)-induced seizures. acs.orgnih.gov The mechanism of action for these novel derivatives is believed to be the selective blocking of the voltage-gated sodium channel NaV1.1. acs.orgnih.gov Z-6b was found to significantly inhibit NaV1.1 channels while showing minimal to no inhibition of NaV1.2, NaV1.3, and NaV1.6 channels, suggesting a high degree of selectivity. acs.orgnih.gov
| Compound/Derivative | Application/Activity | Mechanism of Action |
| Zonisamide | Anticonvulsant, Antiepileptic | Blocks voltage-gated sodium channels, reduces T-type calcium channel currents nih.gov |
| Novel Benzo[d]isoxazole Derivatives (e.g., Z-6b) | Anticonvulsant | Selective blocker of voltage-gated sodium channel NaV1.1 acs.orgnih.gov |
Dopamine and Serotonin Receptor Modulation
The benzo[d]isoxazole scaffold is a promising platform for the development of ligands that modulate dopamine and serotonin receptors, which are key targets in the treatment of various neuropsychiatric disorders. While direct studies on this compound's activity at these receptors are not extensively documented, the broader class of isoxazole and related heterocyclic derivatives shows significant potential.
Dopamine receptors, classified as D1-like (D1 and D5) and D2-like (D2, D3, and D4), are crucial for motor control, motivation, and reward. nih.gov The development of selective ligands for these receptor subtypes is a major goal in medicinal chemistry. For instance, bivalent dopamine agonists have been shown to have potent activities at D2 receptors. nih.gov
Similarly, serotonin (5-HT) receptors are implicated in the neurobiology of anxiety and depression. mdpi.com There are numerous subtypes of serotonin receptors, and their modulation can lead to therapeutic benefits. mdpi.comnih.gov For example, the activation of the 5-HT1B receptor can inhibit the release of 5-HT, while chronic treatment with certain drugs can lead to the desensitization of 5-HT1A autoreceptors. mdpi.com The structural features of the benzo[d]isoxazole nucleus make it an attractive starting point for designing novel molecules that can interact with these critical neurotransmitter systems.
Anti-inflammatory and Analgesic Properties
Derivatives of the benzo[d]isoxazole and related isoxazole structures have demonstrated significant anti-inflammatory and analgesic properties. The isoxazole ring is a key pharmacophore in the design of compounds with these activities. nih.govresearchgate.netnih.gov
Studies have shown that newly synthesized isoxazole derivatives possess considerable anti-inflammatory potential, with some compounds exhibiting efficacy comparable to or greater than the standard drug, diclofenac (B195802) sodium. nih.gov These compounds have been evaluated for their ability to reduce inflammation with potentially fewer adverse effects. nih.gov Furthermore, certain isoxazolyl-spiro[benzo[f]isoindole-1,3′-indoline]-2′,4,9-triones have been synthesized and shown to exhibit potent anti-inflammatory and analgesic activity. researchgate.netnih.gov The analgesic potential of isoxazole derivatives is also linked to their ability to modulate AMPA receptors, which play a role in pain transmission. mdpi.com
| Derivative Class | Activity | Key Findings |
| Substituted-isoxazole derivatives | Anti-inflammatory | Some compounds showed superior anti-inflammatory activity compared to diclofenac sodium. nih.gov |
| Isoxazolyl-spiro[benzo[f]isoindole-1,3′-indoline]-2′,4,9-triones | Anti-inflammatory, Analgesic | Certain derivatives exhibited potent activity comparable to standard drugs. researchgate.netnih.gov |
| Isoxazole-4-carboxamide derivatives | Analgesic (potential) | Modulate AMPA receptors involved in pain signaling. mdpi.com |
Other Potential Biological Activities
Antioxidant Activity
The benzo[d]isoxazole scaffold has been identified as a source of compounds with notable antioxidant properties. Oxidative stress is implicated in a range of diseases, and the development of effective antioxidants is a key area of research. Several studies have highlighted the antioxidant potential of isoxazole and benzisoxazole derivatives. researchgate.netnih.govresearchgate.net
A series of benzisoxazole derivatives were synthesized and evaluated for their antioxidant activities using various assays, including DPPH scavenging, superoxide (B77818) radical scavenging, and hydroxyl radical scavenging. Many of these compounds demonstrated good antioxidant activity. researchgate.net In another study, fluorophenyl-isoxazole-carboxamide derivatives were found to have potent antioxidant activity in a DPPH assay, with some compounds showing significantly higher potency than the standard antioxidant, Trolox. nih.gov The antioxidant potential of certain isoxazole derivatives has also been confirmed in in-vivo studies. nih.gov
| Derivative Class | Antioxidant Assay | Result |
| Benzisoxazole derivatives | DPPH, Superoxide, and Hydroxyl radical scavenging | Good antioxidant activities observed for most compounds. researchgate.net |
| Fluorophenyl-isoxazole-carboxamides | DPPH radical scavenging | Potent antioxidant activity, with some compounds exceeding the potency of Trolox. nih.gov |
Antidiabetic Agents
The isoxazole core structure is also a feature of interest in the development of novel antidiabetic agents. researchgate.net Research has shown that isoxazole derivatives can exhibit antidiabetic effects through various mechanisms.
For instance, certain isoxazole derivatives have been shown to reduce insulin (B600854) resistance in HepG2 cells by enhancing glucose absorption. researchgate.net A novel isoxazole derivative, C45, derived from the flavonoid Kaempferol, demonstrated improved glucose consumption at the nanomolar level in insulin-resistant HepG2 cells. researchgate.net The proposed mechanism of action for this compound involves the activation of the AMPK/PEPCK/G6Pase pathway. researchgate.net Furthermore, other studies on benzodioxol derivatives, a related heterocyclic system, have also shown potential in reducing blood glucose levels in animal models. mdpi.com
Antiviral Agents
The benzo[d]isoxazole scaffold and related heterocyclic systems have emerged as promising candidates for the development of new antiviral drugs. nih.govresearchgate.netmdpi.combohrium.com The structural diversity and synthetic accessibility of these compounds make them attractive for targeting various viral proteins and replication processes.
Benzothiazole derivatives, which share a similar bicyclic structure with benzo[d]isoxazole, have been investigated for their antiviral activity against a range of viruses, including dengue virus and hepatitis C virus (HCV). bohrium.com These compounds can target viral enzymes such as RNA helicase. bohrium.com Furthermore, benzotriazole-based derivatives have shown selective antiviral activity against Coxsackievirus B5, a member of the Picornaviridae family. nih.gov The mechanism of action for some of these compounds is thought to involve the early phase of viral infection, potentially by interfering with the viral attachment process. nih.gov
Computational Chemistry and in Silico Studies of Benzo D Isoxazole 5 Sulfonyl Chloride and Its Derivatives
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the structure-activity relationships (SAR) of benzo[d]isoxazole derivatives, particularly those designed as enzyme or receptor inhibitors.
Derivatives of the benzo[d]isoxazole scaffold have been identified as potent inhibitors of several key protein targets in disease, including the Bromodomain and extra-terminal (BET) family proteins, such as BRD4, which are implicated in cancer. nih.gov Docking simulations are employed to visualize the binding modes of these compounds within the active sites of their target proteins, providing a rational basis for structural optimization. researchgate.netacs.org The general process involves preparing the protein crystal structure, generating a binding grid, preparing the ligand structure, and then using a scoring function to rank the potential binding poses. nih.gov
Ligand-Protein Interaction Analysis
The analysis of ligand-protein interactions reveals the specific molecular forces that stabilize the complex between a benzo[d]isoxazole derivative and its target protein. These interactions are fundamental to the compound's biological activity. For instance, in the case of BET inhibitors, derivatives are designed to interact with the acetyl-lysine (KAc) binding pocket of bromodomains like BRD4. nih.gov
Docking studies have shown that the binding of these inhibitors is typically stabilized by a combination of forces:
Hydrophobic Interactions: Formed between the ligand and nonpolar residues in the protein's binding site. mdpi.com
Hydrogen Bonds: Crucial for orienting the ligand and ensuring specificity. For example, studies on related isoxazole (B147169) derivatives targeting the farnesoid X receptor (FXR) identified key hydrogen bonds with residues like HIS447 that are significant for binding. mdpi.com
Steric Fit: The shape and size of the ligand must be complementary to the binding pocket to achieve a stable interaction. mdpi.com
Co-crystal structures of representative benzo[d]isoxazole inhibitors in complex with BRD4 have validated the binding modes predicted by docking, confirming key interactions and providing a solid structural basis for further compound optimization. nih.govacs.org
Binding Affinity Prediction
A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, often expressed through scoring functions that estimate the free energy of binding. While these scores provide a relative ranking, they are often correlated with experimentally determined values like the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kd).
For benzo[d]isoxazole derivatives, these predictions guide the selection of candidates for synthesis and biological testing. Research has led to the development of highly potent compounds based on this scaffold. For example, optimized benzo[d]isoxazole derivatives have demonstrated strong binding to the BRD4 bromodomain. nih.govacs.org In other studies, derivatives have been identified as powerful inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcription. nih.govnih.gov
Below is a table summarizing reported binding affinities for various benzo[d]isoxazole derivatives against their respective targets.
| Derivative Class | Target Protein | Reported Affinity | Reference |
| Benzo[d]isoxazole Derivative 6i (Y06036) | BRD4(1) | Kd = 82 nM | nih.gov |
| Benzo[d]isoxazole Derivative 7m (Y06137) | BRD4(1) | Kd = 81 nM | nih.gov |
| Benzo[d]isoxazole Analogues 15 & 31 | HIF-1α Transcription | IC₅₀ = 24 nM | nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of the intrinsic electronic properties of molecules. These methods are used to calculate the geometric and electronic structure of benzo[d]isoxazole derivatives, providing insights into their reactivity, stability, and spectroscopic properties. researchgate.netresearchgate.netresearchgate.net
Density Functional Theory (DFT) Studies
DFT is a widely used computational method for investigating the electronic structure of molecules. researchgate.net Studies on benzoisoxazole derivatives often employ the B3LYP functional with basis sets like 6-311+G(d,p) to compute optimized geometries, structural parameters (bond lengths and angles), and energetic properties. researchgate.net To simulate real-world conditions, solvation models such as the conductor-like polarizable continuum model (CPCM) can be applied to account for the effects of different solvents on the molecule's properties. researchgate.net The results from these calculations, including geometries and vibrational frequencies, often show good agreement with experimental data where available. researchgate.net
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these studies. nih.gov
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the energy gap) is a critical descriptor of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov
DFT calculations are used to determine these orbital energies and visualize their distribution across the molecule, helping to predict sites susceptible to nucleophilic or electrophilic attack. researchgate.netresearchgate.net This analysis is crucial for understanding the structure-activity relationships of benzo[d]isoxazole derivatives. researchgate.net
| Parameter | Description | Implication for Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a greater tendency to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a greater tendency to accept electrons. |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | A smaller gap correlates with higher chemical reactivity and polarizability. |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the physical movements and conformational changes of the complex over time. mdpi.comnih.gov MD simulations are particularly valuable for assessing the stability of a predicted binding pose and understanding the influence of the ligand on the protein's flexibility. bohrium.comnih.gov
For targets of benzo[d]isoxazole derivatives, such as BRD4, MD simulations running for durations of 100 to 150 nanoseconds have been used to explore the stability of inhibitor-protein complexes. researchgate.netnih.gov Key analyses performed on the simulation trajectories include:
Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of individual residues, identifying regions of the protein that become more or less flexible upon ligand binding. nih.gov
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to post-process MD trajectories and provide a more accurate estimation of the binding free energy, highlighting the primary forces (e.g., van der Waals or electrostatic interactions) driving the binding. bohrium.com
These simulations provide critical insights into the dynamic behavior of the ligand-receptor complex, complementing the static picture from docking and aiding in the rational design of more effective and specific inhibitors. nih.govbohrium.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of Benzo[d]isoxazole-5-sulfonyl chloride, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic effects.
Research on structurally related sulfonamide hybrids, such as those incorporating isoxazole moieties, has demonstrated the utility of 3D-QSAR models in predicting biological activity. nih.govresearchgate.net These models provide insights into how steric and electrostatic fields of the molecules influence their interaction with biological targets. nih.gov For instance, in a study on coumarin (B35378) isoxazole sulfonamide hybrids, a 3D-QSAR model was developed to elucidate the structure-activity relationship for their antibacterial properties. nih.govresearchgate.net The model successfully predicted the activity of the synthesized compounds, indicating that such computational approaches are valuable for designing new antibacterial agents. nih.govresearchgate.net
The general approach in these studies involves aligning a series of molecules to a common scaffold and then using statistical methods to correlate their structural properties with their observed biological activities. The resulting models are often visualized using contour maps, which highlight regions where modifications to the molecule are likely to increase or decrease its activity. This provides a rational basis for the design of new, more potent derivatives.
While specific QSAR models for this compound derivatives are not extensively documented in publicly available literature, the principles from studies on analogous isoxazole-sulfonamide compounds are directly applicable. nih.govbioorganica.com.ua A hypothetical QSAR study on a series of Benzo[d]isoxazole-5-sulfonamide derivatives would likely involve the synthesis of a library of compounds with variations in the substituent groups. The biological activity of these compounds against a specific target, for example, an enzyme or a receptor, would be determined experimentally. These activity data, often expressed as IC50 or EC50 values, would then be used to build a QSAR model.
The descriptors used in such a model could include electronic properties (like partial charges and orbital energies), steric properties (like molecular volume and surface area), and physicochemical properties (like lipophilicity and hydrogen bonding capacity). nih.gov The goal is to develop a statistically robust model with good predictive power, which can then be used to estimate the activity of yet-unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and further testing.
Table 1: Representative Data from a Hypothetical 3D-QSAR Study on Benzo[d]isoxazole-5-sulfonamide Derivatives
| Derivative | Experimental Activity (pIC50) | Predicted Activity (pIC50) | Residual |
| Compound A | 7.2 | 7.1 | 0.1 |
| Compound B | 6.8 | 6.9 | -0.1 |
| Compound C | 7.5 | 7.4 | 0.1 |
| Compound D | 6.5 | 6.6 | -0.1 |
| Compound E | 8.1 | 8.0 | 0.1 |
This table is illustrative and does not represent actual experimental data.
Drug-Likeness and ADME-Tox Predictions
Beyond predicting biological activity, computational methods are crucial for assessing the "drug-likeness" of compounds and predicting their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their potential toxicity (Tox). These in silico predictions help to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures. nih.gov
Studies on related heterocyclic compounds, such as benzoxazole (B165842) and benzimidazole (B57391) derivatives, have successfully employed in silico models to predict their ADME/Tox properties. nih.govmdpi.com These predictions are typically based on a compound's structure and physicochemical properties.
Drug-Likeness: Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable. For derivatives of this compound, it is anticipated that many would exhibit favorable drug-like properties.
ADME Predictions:
Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are predicted to estimate how well a compound will be absorbed from the gastrointestinal tract. Water solubility is another critical factor. nih.gov
Distribution: The volume of distribution (Vd) and the extent of plasma protein binding are predicted to understand how a compound will distribute throughout the body. mdpi.com
Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize a compound. This is important for anticipating potential drug-drug interactions. For example, a lack of inhibition of major CYP isoforms like CYP2D6 is a desirable property. nih.gov
Excretion: The total clearance of a compound can be estimated, providing an indication of how quickly it is removed from the body. nih.gov
Toxicity Predictions (Tox): Computational models can predict various forms of toxicity, including mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity. nih.govnih.gov Early identification of potential toxicity is critical for ensuring the safety of a drug candidate.
Table 2: Predicted ADME-Tox Properties for a Hypothetical Benzo[d]isoxazole-5-sulfonamide Derivative
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Favorable for oral absorption |
| logP | < 5 | Optimal lipophilicity |
| Hydrogen Bond Donors | < 5 | Good membrane permeability |
| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |
| Human Intestinal Absorption | > 80% | High absorption expected |
| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |
| Ames Mutagenicity | Negative | Likely non-mutagenic |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage |
This table is illustrative and based on general expectations for drug-like molecules.
Analytical and Spectroscopic Characterization of Benzo D Isoxazole 5 Sulfonyl Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR (Proton NMR): While specific, verified experimental data for Benzo[d]isoxazole-5-sulfonyl chloride is not widely available in published literature, theoretical analysis suggests that the proton NMR spectrum would display signals corresponding to the four protons on the benzisoxazole ring system. The expected chemical shifts for these aromatic protons would typically appear in the range of δ 7.5–8.5 ppm.
A patent for the synthesis of related compounds includes a reported ¹H NMR spectrum for this compound, however, the data presented appears inconsistent with the known structure, listing more protons than are present in the molecule. This highlights the need for further verification of spectroscopic data for this compound.
¹³C NMR (Carbon-13 NMR): Similar to proton NMR, detailed and verified experimental ¹³C NMR data for this compound is scarce in the public domain. It is anticipated that the spectrum would show distinct signals for each of the seven carbon atoms in the molecule, with the chemical shifts being influenced by their position within the heterocyclic and aromatic rings and their proximity to the electron-withdrawing sulfonyl chloride group.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected to correspond to its molecular weight. The presence of chlorine and sulfur isotopes would lead to characteristic isotopic patterns in the mass spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups. Notably, strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl chloride (S=O) group are anticipated around 1370 cm⁻¹. Additionally, a band in the region of 750 cm⁻¹ would likely correspond to the C-Cl stretching vibration.
Elemental Analysis
Elemental analysis is a process that determines the elemental composition of a compound. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₇H₄ClNO₃S.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 7 | 84.07 | 38.63% |
| Hydrogen | H | 1.01 | 4 | 4.04 | 1.86% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.29% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.44% |
| Oxygen | O | 16.00 | 3 | 48.00 | 22.05% |
| Sulfur | S | 32.07 | 1 | 32.07 | 14.74% |
| Total | 217.64 | 100.00% |
Experimental elemental analysis would be used to confirm that the empirical formula of a synthesized sample matches these theoretical values, thereby verifying its purity and identity.
X-Ray Crystallography
X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. This method provides the most definitive structural information, including bond lengths, bond angles, and conformation. To date, there is no publicly available information on the single-crystal X-ray structure of this compound. Obtaining such data would provide invaluable insight into the precise solid-state structure of the molecule.
Conclusion and Future Research Perspectives
Summary of Key Findings on Benzo[d]isoxazole-5-sulfonyl Chloride
This compound is a significant heterocyclic compound recognized for its role as a versatile building block in medicinal chemistry and organic synthesis. Its primary utility stems from the highly reactive sulfonyl chloride group, which readily participates in reactions with nucleophiles, particularly amines, to form a wide array of sulfonamide derivatives. sigmaaldrich.com This reactivity is fundamental to its application in drug development.
Key research has identified this compound as a crucial intermediate in the synthesis of potent, biologically active molecules. Notably, it is a precursor for compounds that act as inhibitors of the Bromodomain-containing protein 4 (BRD4). BRD4 is a key regulator of oncogene transcription, and its inhibition is a validated strategy in the development of therapeutics for cancer and inflammatory diseases. Derivatives have also been investigated for their neuropharmacological potential, including the antagonism of serotonin (B10506) and dopamine (B1211576) receptors, which are targets in the treatment of psychiatric disorders.
The standard synthesis of the compound involves the reaction of benzo[d]isoxazole with chlorosulfonic acid. Its identity and properties are well-characterized, as detailed in the table below.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 1,2-benzisoxazole-5-sulfonyl chloride sigmaaldrich.com |
| Molecular Formula | C₇H₄ClNO₃S sigmaaldrich.com |
| Molecular Weight | 217.63 g/mol sigmaaldrich.com |
| CAS Number | 16331-62-7 sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| Purity | Typically ≥98% sigmaaldrich.com |
Challenges and Opportunities in this compound Research
The primary challenges associated with this compound are reflective of broader issues in sulfonyl chloride chemistry.
Challenges:
Harsh Synthesis Conditions: Traditional synthesis methods for sulfonyl chlorides, including the chlorosulfonation of aromatic compounds, often require corrosive and hazardous reagents like chlorosulfonic acid, POCl₃, or SO₂Cl₂. theses.cz These conditions can limit functional group tolerance and present environmental and safety concerns.
Reactivity and Selectivity: The high reactivity of the sulfonyl chloride functional group, while advantageous for forming derivatives, can also be a challenge. It necessitates carefully controlled reaction conditions to achieve selective reactions, especially in the presence of multiple nucleophilic sites on a complex substrate.
Opportunities:
Green Synthesis Development: A significant opportunity lies in developing more sustainable and milder synthetic routes to this compound. Adopting emerging photocatalytic methods or other modern techniques could provide safer and more efficient access to this key intermediate. acs.orgnih.gov
Expansion of Biological Targets: While its role as a precursor to BRD4 inhibitors is established, the full therapeutic potential of its derivatives remains largely untapped. The benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry, with known applications against a wide range of diseases, including microbial infections, inflammation, and cancer. nih.gov This suggests that a broader screening of derivatives of this compound could identify novel therapeutic agents for various other conditions.
New Chemical Probes: Given its established activity, the compound and its simple derivatives could be developed as chemical probes to further investigate the biology of BRD4 and other potential targets, aiding in the elucidation of disease mechanisms.
Emerging Trends in the Synthesis and Application of Sulfonyl Chlorides in Medicinal Chemistry
The field of sulfonyl chloride chemistry is evolving, driven by the demand for greater efficiency, safety, and molecular diversity in drug discovery.
Trends in Synthesis: The development of novel synthetic methods is a major trend, moving away from classical, often harsh, protocols. theses.cznih.gov Recent advances focus on milder and more functional-group-tolerant approaches.
Photocatalysis: Heterogeneous photocatalysts, such as potassium poly(heptazine imide), are being used to synthesize sulfonyl chlorides from thiols or aryldiazonium salts under visible light, offering a more sustainable pathway. acs.orgnih.gov
Oxidation of Sulfur Precursors: Facile methods for creating sulfonyl chlorides from alternative precursors are gaining traction. This includes the efficient conversion of sulfonyl hydrazides using reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). nih.gov
Activation of Sulfonamides: The direct, selective conversion of stable primary sulfonamides back into highly reactive sulfonyl chlorides using activating agents like pyrylium (B1242799) salts represents a novel strategy for late-stage functionalization. nih.gov
Table 2: Emerging Synthetic Methods for Sulfonyl Chlorides
| Method | Precursor | Key Reagents/Conditions | Advantage |
|---|---|---|---|
| Photocatalysis | Aryldiazonium Salts, Thiols | Heterogeneous photocatalyst (e.g., K-PHI), visible light acs.orgnih.gov | Sustainable, mild conditions |
| Hydrazide Conversion | Sulfonyl Hydrazides | N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS) nih.gov | Rapid, high-yielding, uses stable precursors |
| Sulfonamide Activation | Primary Sulfonamides | Pyrylium salts nih.gov | Enables late-stage functionalization |
Trends in Application: The sulfonamide linkage, readily formed from sulfonyl chlorides, continues to be a cornerstone of medicinal chemistry. researchgate.net While its origins are in antibacterial drugs, its applications have expanded dramatically. nih.govresearchgate.net Current research explores sulfonamides for a vast range of therapeutic indications, including:
Anticancer Agents: (e.g., Pazopanib) researchgate.net
Antiviral Drugs: (e.g., Darunavir) researchgate.net
Anti-inflammatory Drugs: (e.g., Celecoxib) researchgate.net
Carbonic Anhydrase Inhibitors: (e.g., Dorzolamide) researchgate.net
Antiepileptics: (e.g., Zonisamide) researchgate.net
The trend is to utilize the sulfonyl chloride moiety as a reliable and versatile handle to construct complex molecular architectures designed to interact with specific biological targets, such as TNF-α converting enzyme (TACE) and human glucocorticoid receptors (hGR). sigmaaldrich.com
Q & A
Safe Handling and Storage Protocols
Q: What are the critical safety protocols for handling and storing Benzo[d]isoxazole-5-sulfonyl chloride to prevent decomposition and ensure laboratory safety? A:
- Storage: Store in a locked, dry environment at room temperature, away from moisture and heat sources, to avoid hydrolysis or thermal decomposition .
- PPE: Use chemical-resistant gloves (e.g., JIS T 8116 standard), sealed goggles (JIS T 8147), and lab coats. Respiratory protection is required if ventilation is insufficient .
- Spill Management: Evacuate non-essential personnel, use absorbent materials (e.g., sand), and dispose of waste at approved facilities .
Synthetic Methodologies and By-Product Control
Q: What synthetic routes are effective for producing this compound, and how can by-products be minimized? A:
- Chlorination Methods: React the corresponding sulfonic acid with chlorinating agents (e.g., SOCl₂ or PCl₅). For example:
R-SO₃H + SOCl₂ → R-SO₂Cl + SO₂ + HCl(analogous to benzoyl chloride synthesis) . - Optimization: Use anhydrous conditions to prevent hydrolysis. Monitor reaction temperature (<50°C) to avoid thermal decomposition. Purify via recrystallization or column chromatography to remove residual reagents .
Analytical Characterization Techniques
Q: Which analytical methods are recommended to confirm the purity and structure of this compound? A:
- Purity: HPLC or GC-MS to verify ≥98% purity (as per supplier specifications) .
- Structural Confirmation:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and sulfonyl chloride groups.
- FT-IR: Confirm S=O stretching (~1370 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
- Elemental Analysis: Validate molecular formula (C₇H₄ClNO₃S) .
Thermal Decomposition and Mitigation Strategies
Q: What are the primary decomposition products of this compound under heat, and how can their formation be controlled? A:
- Decomposition Products: Heating above 80°C releases toxic gases (e.g., HCl, SO₂, NOₓ) .
- Mitigation: Conduct reactions under inert atmospheres (N₂/Ar) and use cooling systems to maintain temperatures below decomposition thresholds. Monitor reactions with real-time gas sensors .
Reactivity in Nucleophilic Substitution Reactions
Q: How does the sulfonyl chloride group influence reactivity, and what parameters are critical for successful derivatization? A:
- Reactivity: The electrophilic sulfur center reacts readily with amines, alcohols, or thiols to form sulfonamides, esters, or thioesters. Steric hindrance from the isoxazole ring may slow kinetics .
- Parameters:
Addressing Contradictions in Synthetic Yields
Q: How can researchers resolve discrepancies in reported yields when using different chlorinating agents? A:
- Agent Comparison:
- Resolution: Optimize reaction time (4–6 hrs for SOCl₂ vs. 8–12 hrs for PCl₅) and employ quenching steps (e.g., aqueous NaHCO₃ for SOCl₂) to isolate pure product .
Stability in Aqueous Environments
Q: How does this compound behave in aqueous solutions, and what precautions are necessary for hydrolysis-sensitive reactions? A:
- Hydrolysis: Reacts rapidly with water to form Benzo[d]isoxazole-5-sulfonic acid and HCl. Rate increases with pH > 7 .
- Precautions: Use anhydrous solvents (e.g., dried DMF) and molecular sieves. Conduct reactions under nitrogen to exclude moisture .
Compatibility with Common Laboratory Reagents
Q: What incompatibilities should researchers anticipate when using this compound with other reagents? A:
- Strong Bases (e.g., NaOH): Exothermic hydrolysis; add bases slowly in ice baths.
- Reducing Agents (e.g., LiAlH₄): Risk of violent decomposition; avoid direct mixing.
- Metals (e.g., Na, K): May catalyze side reactions; use glass or PTFE equipment .
Waste Disposal and Environmental Safety
Q: What protocols ensure environmentally compliant disposal of this compound waste? A:
- Neutralization: Quench residual reagent with ice-cold NaHCO₃ to convert sulfonyl chloride to less hazardous sulfonate.
- Disposal: Collect waste in sealed containers labeled "Corrosive" and transfer to certified hazardous waste facilities .
Mechanistic Studies of Sulfonylation Reactions
Q: How can researchers investigate the reaction mechanism of this compound in sulfonylation reactions? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
